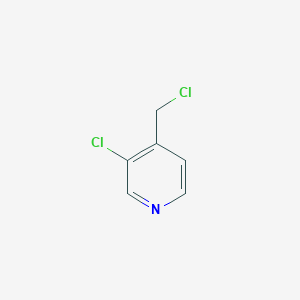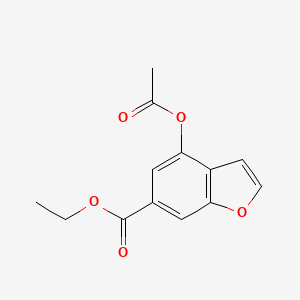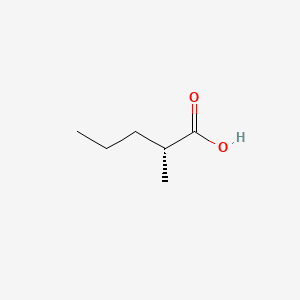![molecular formula C14H14O4 B3190878 [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- CAS No. 4946-96-7](/img/structure/B3190878.png)
[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-
Descripción general
Descripción
[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- is a biphenyl derivative characterized by the presence of hydroxyl groups at the 2,2’,4,4’ positions and methyl groups at the 6,6’ positions on the biphenyl scaffold. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base . Another method includes the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts .
Industrial Production Methods
Industrial production of biphenyl derivatives often relies on scalable methods such as the oxidative dehydrogenation of benzene or the dealkylation of toluene . These processes are optimized for high yield and purity, ensuring the availability of biphenyl compounds for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for Ullmann reactions, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include various biphenyl derivatives, such as quinones from oxidation reactions and substituted biphenyls from electrophilic aromatic substitution .
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl scaffold provides a stable framework that can interact with enzymes and receptors, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzidine: A biphenyl derivative with amino groups at the 4,4’ positions.
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: A biphenyl derivative with bromine and chlorine substituents.
Uniqueness
[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its reactivity and potential for hydrogen bonding, while the methyl groups increase its hydrophobicity and stability .
Propiedades
IUPAC Name |
4-(2,4-dihydroxy-6-methylphenyl)-5-methylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-7-3-9(15)5-11(17)13(7)14-8(2)4-10(16)6-12(14)18/h3-6,15-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPCKNIXBVLMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


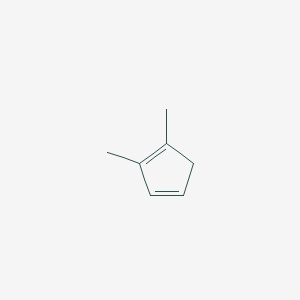

![[3-(1,3-Dioxolan-2-yl)phenyl]boronic acid](/img/structure/B3190809.png)
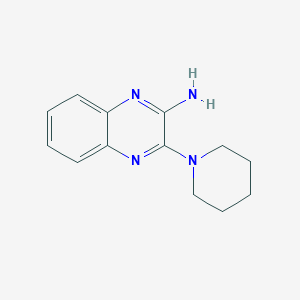

![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)
![3-[2-(Benzyloxy)phenyl]propanoic acid](/img/structure/B3190818.png)



